OXA-01 - 936889-68-8

OXA-01

Catalog Number: EVT-277928
CAS Number: 936889-68-8
Molecular Formula: C21H20ClN5O2
Molecular Weight: 409.874
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

OXA-01, also known as oxa-01, is a potent and selective dual inhibitor of the mammalian target of rapamycin (mTOR) kinase complexes mTORC1 and mTORC2. [, ] It belongs to a class of compounds known as ATP-competitive mTOR inhibitors. [, ] Unlike rapamycin, an allosteric inhibitor that primarily targets mTORC1, OXA-01 demonstrates greater efficacy in inhibiting both mTORC1 and mTORC2 signaling pathways. [, ] This dual inhibition makes it a promising candidate for cancer research, particularly in studying tumor growth, angiogenesis, and potential therapeutic interventions. [, ]

Future Directions
  • Investigating Combination Therapies: Research exploring the synergistic effects of OXA-01 with other anti-cancer agents, such as VEGFR inhibitors, could lead to more effective treatment strategies. [, ]

OSI-027

Compound Description: OSI-027 (ASP4786) is a potent and selective adenosine triphosphate (ATP)-competitive inhibitor of both mammalian target of rapamycin complex 1 (mTORC1) and mTORC2. [, ] It exhibits more than 100-fold selectivity for mTOR relative to other kinases such as phosphoinositide 3-kinase (PI3K) isoforms (α, β, γ) and DNA-dependent protein kinase (DNA-PK). [] OSI-027 effectively inhibits the phosphorylation of mTORC1 substrates 4E-BP1 and S6K1, as well as the mTORC2 substrate AKT, in various cancer models in vitro and in vivo. [] It demonstrates robust antitumor activity in multiple human xenograft models, showing superior efficacy compared to rapamycin in specific colon cancer models. []

Relevance: OSI-027 is closely related to OXA-01, sharing a similar chemical structure and mechanism of action as a dual mTORC1/mTORC2 inhibitor. [, ] Both compounds exhibit enhanced inhibition of 4E-BP1 phosphorylation compared to rapamycin, an allosteric inhibitor of mTORC1. [] The research highlights OSI-027 as a clinically relevant compound due to its entry into phase I clinical trials for cancer treatment, further emphasizing its relevance in comparison to OXA-01. []

Rapamycin

Compound Description: Rapamycin is an allosteric inhibitor of mTORC1, meaning it binds to a different site on the enzyme than the active site. [] While it effectively inhibits mTORC1 signaling, it demonstrates limited efficacy in inhibiting 4E-BP1 phosphorylation compared to dual mTORC1/mTORC2 inhibitors like OXA-01 and OSI-027. [] In preclinical studies, rapamycin showed less impact on tumor VEGF production and subsequent vessel growth compared to OXA-01. []

Relevance: Rapamycin serves as a reference compound to highlight the distinct pharmacological properties and improved efficacy of dual mTORC1/mTORC2 inhibitors like OXA-01. [, ] Although both rapamycin and OXA-01 target the mTOR pathway, their differing mechanisms of action and inhibitory profiles on specific downstream targets result in distinct effects on tumor growth and angiogenesis. [, ]

Relevance: OSI-930 provides a comparative analysis point for the anti-angiogenic effects of OXA-01. [, ] While both compounds ultimately aim to suppress tumor growth by targeting different aspects of angiogenesis, OSI-930 directly inhibits VEGFR signaling, leading to vascular regression, whereas OXA-01 primarily reduces VEGF production, resulting in decreased vessel growth and normalization of vascular architecture without significant regression. [, ] Combining OXA-01 with OSI-930 demonstrates enhanced antitumor activity compared to either agent alone, suggesting synergistic effects in targeting both VEGF production and VEGFR signaling. [, ]

Sunitinib

Compound Description: Sunitinib is an approved multikinase inhibitor that targets VEGFR2, among other kinases. [] In clinical trials, combining sunitinib with OSI-027, a dual mTORC1/mTORC2 inhibitor structurally similar to OXA-01, resulted in a more significant decrease in human tumor xenograft growth compared to either agent alone. []

Relevance: The combination therapy of sunitinib with OSI-027, a close analog of OXA-01, highlights the potential clinical translation of simultaneously inhibiting both VEGFR signaling and mTORC1/mTORC2 activity for enhanced antitumor effects. [] This combination strategy aligns with the findings from studies using OXA-01 and OSI-930, further emphasizing the potential benefits of targeting both angiogenic ligand production and VEGFR signaling. [, ]

Bevacizumab

Compound Description: Bevacizumab is a monoclonal antibody that specifically targets vascular endothelial growth factor (VEGF) ligands. [] Clinical trials combining bevacizumab with sunitinib, a multikinase/pan-VEGFR inhibitor, aimed to achieve complete VEGF signaling blockade but resulted in significant clinical toxicity. []

Relevance: Bevacizumab's clinical use and limitations in combination with VEGFR inhibitors provide context for the rationale behind exploring alternative approaches to achieving total VEGF blockade, such as the use of dual mTORC1/mTORC2 inhibitors like OXA-01. [] By targeting VEGF production directly, OXA-01 offers a potentially less toxic approach to complementing VEGFR inhibition compared to using a combination of two agents directly targeting VEGF ligands and receptors. []

Source

OXA-01 is typically isolated from various strains of bacteria, including Acinetobacter baumannii and other gram-negative bacteria. These organisms often acquire the gene encoding OXA-01 through horizontal gene transfer, contributing to the spread of antibiotic resistance within microbial populations.

Classification

OXA-01 is classified as a class D beta-lactamase. This classification is based on its molecular structure and the mechanism by which it hydrolyzes beta-lactam antibiotics. Class D enzymes are characterized by their ability to hydrolyze oxacillin and other penicillins, as well as some cephalosporins.

Synthesis Analysis

Methods

The synthesis of OXA-01 can be approached through various methods, including recombinant DNA technology. The gene encoding OXA-01 can be cloned into expression vectors, allowing for the production of the enzyme in host organisms such as Escherichia coli.

Technical Details:

  1. Gene Cloning: The OXA-01 gene is amplified using polymerase chain reaction (PCR) and inserted into a plasmid vector.
  2. Transformation: The plasmid is introduced into competent E. coli cells through heat shock or electroporation.
  3. Expression: The transformed cells are cultured under conditions that induce the expression of the OXA-01 protein.
  4. Purification: The enzyme is purified using affinity chromatography techniques, often utilizing tags such as His-tags for easier isolation.
Molecular Structure Analysis

Structure

The molecular structure of OXA-01 has been elucidated through techniques such as X-ray crystallography. The enzyme typically features a characteristic fold common to beta-lactamases, which includes an active site that accommodates beta-lactam substrates.

Data

The crystal structure reveals crucial details about the active site configuration and substrate binding interactions. For example, specific amino acid residues within the active site play critical roles in the hydrolysis of beta-lactam antibiotics.

Chemical Reactions Analysis

Reactions

OXA-01 catalyzes the hydrolysis of beta-lactam antibiotics through a two-step mechanism:

  1. Acylation: The enzyme forms a covalent acyl-enzyme intermediate with the antibiotic.
  2. Deacylation: Water molecules hydrolyze this intermediate, regenerating the enzyme and releasing the inactive antibiotic.

Technical Details:
Kinetic studies using spectrophotometric assays help quantify the rate of hydrolysis and determine kinetic parameters such as KmK_m (Michaelis constant) and VmaxV_{max} (maximum velocity).

Mechanism of Action

Process

The mechanism by which OXA-01 confers antibiotic resistance involves its ability to rapidly hydrolyze beta-lactam compounds before they can exert their antibacterial effects.

Data

Studies have shown that OXA-01 exhibits varying levels of activity against different beta-lactams, influenced by structural features of both the enzyme and the substrates involved.

Physical and Chemical Properties Analysis

Physical Properties

OXA-01 typically exists as a soluble protein at physiological pH, with optimal activity observed at specific temperatures (usually around 37°C).

Chemical Properties

The enzyme shows stability across a range of pH values but may denature under extreme conditions. Its activity can also be influenced by metal ions and inhibitors present in the environment.

Relevant Data or Analyses:

  1. Enzyme Activity Assays: These assays measure the rate of substrate hydrolysis under varying conditions.
  2. Thermodynamic Characterization: Studies often involve differential scanning calorimetry to assess stability.
Applications

Scientific Uses

The primary application of OXA-01 in scientific research lies in studying antibiotic resistance mechanisms in bacteria. Understanding how this enzyme functions can inform drug design strategies aimed at overcoming resistance.

Additionally, OXA-01 serves as a target for developing novel inhibitors that could restore the efficacy of existing beta-lactam antibiotics against resistant bacterial strains. Research into these inhibitors includes exploring their binding affinities and inhibitory constants to design effective therapeutic agents.

Properties

CAS Number

936889-68-8

Product Name

OXA-01

IUPAC Name

4-[8-amino-1-(7-chloro-1H-indol-2-yl)imidazo[1,5-a]pyrazin-3-yl]cyclohexane-1-carboxylic acid

Molecular Formula

C21H20ClN5O2

Molecular Weight

409.874

InChI

InChI=1S/C21H20ClN5O2/c22-14-3-1-2-13-10-15(25-16(13)14)17-18-19(23)24-8-9-27(18)20(26-17)11-4-6-12(7-5-11)21(28)29/h1-3,8-12,25H,4-7H2,(H2,23,24)(H,28,29)

InChI Key

UXCAKZGNKOZXBM-HAQNSBGRSA-N

SMILES

C1CC(CCC1C2=NC(=C3N2C=CN=C3N)C4=CC5=C(N4)C(=CC=C5)Cl)C(=O)O

Solubility

Soluble in DMSO

Synonyms

OXA-01; OXA01; OXA 01.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.